potassium;3-methylpenta-1,3-diene
Description
Potassium 3-methylpenta-1,3-diene is an organometallic compound featuring a conjugated diene system with a methyl substituent at the third carbon and a potassium counterion. The structure of 3-methylpenta-1,3-diene consists of five carbons with conjugated double bonds at positions 1–2 and 3–4, and a methyl group at C3 (CH₃–C=CH–CH=CH₂) . The potassium ion likely enhances solubility in polar solvents and stabilizes the anionic charge, making it reactive in organometallic syntheses.
Properties
CAS No. |
74206-00-1 |
|---|---|
Molecular Formula |
C6H9K |
Molecular Weight |
120.23 g/mol |
IUPAC Name |
potassium;3-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H9.K/c1-4-6(3)5-2;/h4-5H,1-2H2,3H3;/q-1;+1 |
InChI Key |
GZSOABNBYZIOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[CH2-])C=C.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpenta-1,3-diene typically involves the dehydration of 2-methyl-2,4-pentanediol. This process can be catalyzed by weakly acidic catalysts to improve yield and reduce equipment corrosion . The reaction proceeds through the intermediate formation of 4-methyl-4-pentene-2-ol, which is then dehydrated to produce 3-methylpenta-1,3-diene .
Industrial Production Methods
Industrial production of 3-methylpenta-1,3-diene follows similar synthetic routes but on a larger scale. The use of mild catalysts and step-by-step dehydration methods ensures high yield and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
3-methylpenta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with electrophiles, leading to the formation of 1,2- and 1,4-addition products.
Cycloaddition Reactions: It participates in Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides: React with 3-methylpenta-1,3-diene to form addition products.
Dienophiles: Used in Diels-Alder reactions to form cyclic compounds.
Major Products Formed
1,2-Addition Products: Formed under kinetic control at lower temperatures.
1,4-Addition Products: Formed under thermodynamic control at higher temperatures.
Cyclohexene Derivatives: Formed through Diels-Alder reactions.
Scientific Research Applications
3-methylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of perfumes and other fragrance compounds.
Mechanism of Action
The mechanism of action of 3-methylpenta-1,3-diene involves its reactivity with electrophiles and dienophiles. The compound’s conjugated diene system allows for resonance stabilization, making it highly reactive in electrophilic addition and cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Table 1: Key Structural Features of Selected Dienes
| Compound | Structure | Substituents/Modifications | Key Properties |
|---|---|---|---|
| Potassium 3-methylpenta-1,3-diene | CH₂=CH–C(CH₃)=CH–CH₂⁻ K⁺ | Methyl at C3, potassium ion | Conjugated diene, polar solubility |
| Buta-1,3-diene | CH₂=CH–CH=CH₂ | Linear, no substituents | High reactivity in Diels-Alder |
| Furanoeudesma-1,3-diene | Furan-fused sesquiterpenoid | Furan ring, natural product | Antihyperglycemic, cytotoxic |
| S-Substituted perhalonitrobuta-1,3-dienes | X₂C=CH–CH=C(NO₂)–S-R (X = Cl, Br) | Electron-withdrawing groups (NO₂, S) | Neuraminidase inhibition |
| 4-Nitro-1-(pyrrolidinyl)penta-1,3-diene | CH₂=CH–C(NO₂)=CH–N(C₄H₈) | Push-pull (nitro/amine) substituents | Solvatochromism, planar geometry |
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in perhalonitrobuta-1,3-dienes) increase electrophilicity, enabling biological activity (e.g., neuraminidase inhibition) . In contrast, the potassium ion in the target compound may enhance nucleophilicity.
- Conjugation: Furanoeudesma-1,3-diene, a natural furanosesquiterpenoid, exhibits extended conjugation via a fused furan ring, contributing to its stability in plant resins and medicinal properties .
Key Comparisons :
- Catalytic Activity: Potassium dienes may act as bases or nucleophiles in organometallic reactions, similar to benzyl potassium (PhCH₂K) in arylations . Buta-1,3-diene, however, is more commonly used as a diene in Diels-Alder reactions due to its simplicity .
- Biological Activity: Furanoeudesma-1,3-diene and perhalonitrobuta-1,3-dienes show cytotoxicity and enzyme inhibition, respectively, whereas the potassium salt’s bioactivity remains unexplored .
- Coordination Chemistry : Iron carbonyl complexes with heterodienes (e.g., 1-azabuta-1,3-diene) exhibit η²-coordination or σ-bonding, suggesting potassium 3-methylpenta-1,3-diene could form similar metal complexes for catalytic applications .
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